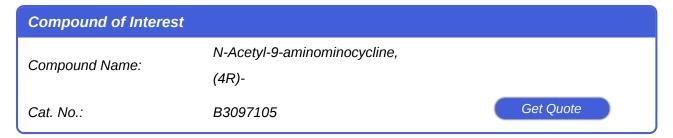


Preliminary Toxicity Screening of N-Acetyl-9aminominocycline (Sarecycline)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, more commonly known as Sarecycline, is a novel, narrow-spectrum tetracycline-class antibiotic. It is specifically designed for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris. As a modified aminomethylcycline, its structure is designed to achieve a targeted antibacterial effect while potentially minimizing some of the side effects associated with broader-spectrum tetracyclines. This document provides a comprehensive overview of the preliminary toxicity screening of Sarecycline, summarizing key non-clinical safety data. The information presented is collated from publicly available regulatory documents and scientific publications.

Acute and Chronic Toxicity Acute Oral Toxicity

In a study involving Sprague-Dawley rats, a single oral gavage dose of Sarecycline was administered at levels of 100, 300, and 2000 mg/kg. Mortality was observed at the highest dose of 2000 mg/kg, suggesting that the acute oral LD50 in rats is likely in this range.[1]

Chronic Toxicity



Chronic toxicology studies have been conducted in rats (6 months) and monkeys (9 months). The toxicity profile observed in these studies was generally consistent with the known class effects of tetracyclines, including potential effects on the liver and kidneys.[1]

Data Presentation: Summary of Genotoxicity and Phototoxicity Studies

The following tables summarize the key quantitative data from the preclinical toxicity assessment of Sarecycline.

Table 1: Summary of Genotoxicity Assays for Sarecycline

Assay Type	Test System	Concentration s/Doses Tested	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium and Escherichia coli	Up to 5000 μ g/plate	With and Without	Negative
In Vitro Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	Up to 750 μg/mL (4h treatment), Up to 125 μg/mL (20h treatment)	With and Without	Negative
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)	L5178Y/TK+/- mouse lymphoma cells	Up to 100 μg/mL (4h, no S9), Up to 20 μg/mL (4h, with S9), Up to 25 μg/mL (24h, no S9)	With and Without	Negative
In Vivo Mammalian Erythrocyte Micronucleus Test	Sprague-Dawley rat bone marrow	Single oral gavage doses of 0, 100, 300, and 2000 mg/kg	N/A	Negative



Table 2: Summary of Phototoxicity Studies for Sarecycline

Study Type	Animal Model	Dosing	UVA Radiation Exposure	Result
Systemic Phototoxicity	SKH1-hr hairless mice	Intravenous doses up to 75 mg/kg/day for 2 days	4.8 mW/cm² for 1 hour after each dose	Dose-related phototoxicity observed, mainly at doses ≥50 mg/kg.[1]
Local Phototoxicity	SKH1-hr hairless mice	Single intracutaneous doses up to 0.375 mg/mouse	5 mW/cm² for 1 hour	Skin reactions (erythema, edema, flaking, scab) indicating phototoxicity at the 0.375 mg dose.[1]

Experimental Protocols

The following sections detail the methodologies for the key toxicity experiments. These protocols are based on standard regulatory guidelines and information disclosed in the FDA review of Sarecycline.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of Sarecycline and its metabolites to induce gene mutations (point mutations) in bacterial strains.

Methodology:

Tester Strains: A panel of Salmonella typhimurium strains and Escherichia coli strains, which
are sensitive to different types of mutagens, were used. These strains have mutations in the
histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to
synthesize the respective amino acid.



- Metabolic Activation: The assay was conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
- Exposure: The tester strains were exposed to various concentrations of Sarecycline (up to 5000 μ g/plate) on minimal agar plates.
- Incubation: The plates were incubated for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to a state where
 they can synthesize the required amino acid) was counted for each concentration and
 compared to the negative control. A significant, dose-dependent increase in the number of
 revertant colonies indicates a positive result.

Result: Sarecycline was found to be non-mutagenic in the Ames test, as it did not cause a significant increase in revertant colonies in any of the tested strains, with or without metabolic activation.[1]

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine if Sarecycline induces chromosomal damage (clastogenicity or aneugenicity) in the bone marrow of living animals.

Methodology:

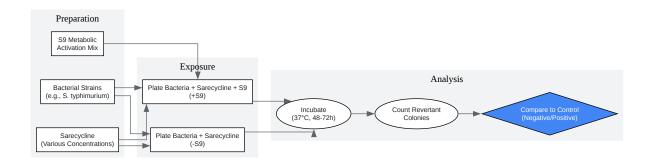
- Test System: Male and female Sprague-Dawley rats were used.
- Dosing: The rats were administered a single oral gavage dose of Sarecycline at 0, 100, 300, and 2000 mg/kg.
- Bone Marrow Sampling: Bone marrow was harvested from the animals at appropriate time points after dosing (typically 24 and 48 hours).
- Slide Preparation: The bone marrow cells were smeared onto microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).



- Micronuclei Scoring: A statistically significant number of PCEs (immature red blood cells)
 were scored under a microscope for the presence of micronuclei. Micronuclei are small,
 extranuclear bodies formed from chromosome fragments or whole chromosomes that lag
 during cell division.
- Toxicity Assessment: The ratio of PCEs to NCEs was also calculated to assess bone marrow toxicity.

Result: Sarecycline did not induce a significant increase in the frequency of micronucleated PCEs in the bone marrow of rats at any dose level, indicating it is not genotoxic in this in vivo assay.[1]

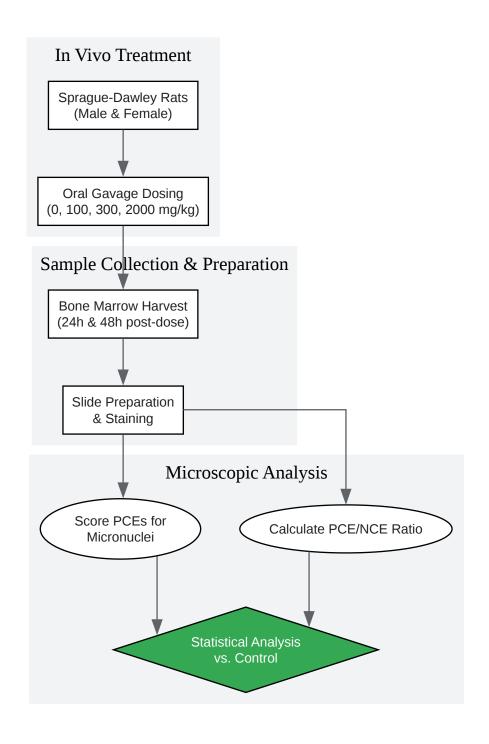
Mandatory Visualizations



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.





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Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The preliminary toxicity screening of N-Acetyl-9-aminominocycline (Sarecycline) indicates a safety profile consistent with other tetracycline-class antibiotics. A comprehensive battery of in



vitro and in vivo genotoxicity studies showed no evidence of mutagenic or clastogenic potential. [1] Acute oral toxicity in rats is low, with mortality only observed at a high dose. Phototoxicity, a known effect of tetracyclines, was observed in non-clinical models at certain doses.[1] Overall, the non-clinical data supported the further development and clinical investigation of Sarecycline for its approved indication.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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